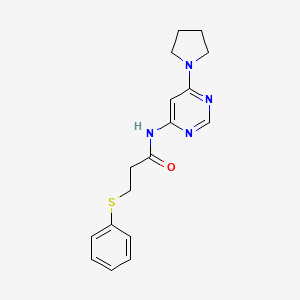

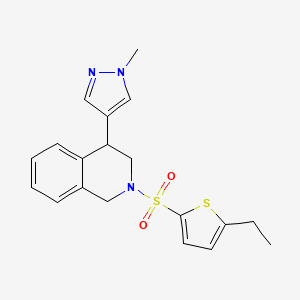

![molecular formula C22H18ClN3O3S2 B2456179 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide CAS No. 1009544-84-6](/img/structure/B2456179.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “this compound”, can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about functional groups present in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles in good yields via sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point, yield, and Rf value can be determined experimentally . Its FT-IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Antitumor Activity

N-(benzothiazol-2-yl) derivatives have been synthesized and evaluated for their antitumor activity. Specifically, certain compounds in this class have shown remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential as therapeutic agents in cancer treatment. The synthesis of these compounds involves reacting certain potassium salts with 2-aminophenols or 2-aminothiophenol, demonstrating a versatile approach to accessing potentially pharmacologically active benzothiazole sulfonamides (Sławiński & Brzozowski, 2006).

Genotoxic Potential and DNA Cleavage

Another study investigated the genotoxic potential of N-(benzothiazol-2-yl)sulfonamide copper(II) complexes, focusing on their ability to cleave DNA. This research provides insight into the molecular mechanisms of action of these compounds and their potential applications in understanding cancer treatment mechanisms or designing new therapeutic strategies (González-Álvarez et al., 2006).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have also been explored for their luminescent properties, with certain compounds showing potential for application in white light emission devices. This research highlights the versatility of benzothiazole sulfonamides in materials science, particularly in the development of new materials for lighting and display technologies (Lu et al., 2017).

Hypoxia Markers in Tumor Imaging

The synthesis and evaluation of radioiodinated nitroimidazole analogues, including benzothiazole phenyl derivatives, for use as tumor hypoxia markers, signify another crucial application. These compounds have demonstrated the ability to accumulate selectively in hypoxic tumor cells, offering a promising approach for imaging and diagnosing cancer (Li et al., 2005).

Mécanisme D'action

Target of Action

It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these pathways.

Mode of Action

Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

An admet calculation showed a favorable pharmacokinetic profile for synthesized compounds related to this compound .

Result of Action

It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the compound could potentially have a wide range of molecular and cellular effects.

Orientations Futures

The future directions for research on “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide” and other benzothiazole derivatives could include further exploration of their synthetic pathways, investigation of their biological activities, and development of new methods for their synthesis . Additionally, structure-activity relationships of new benzothiazole derivatives could be studied, along with molecular docking studies of selected compounds against various targets .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S2/c1-14(26-31(28,29)18-9-5-7-16(23)13-18)21(27)24-17-8-4-6-15(12-17)22-25-19-10-2-3-11-20(19)30-22/h2-14,26H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIKXCTVPVIEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

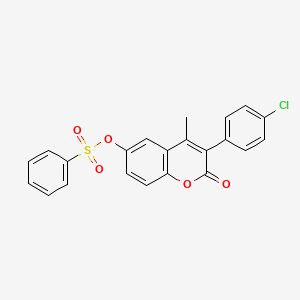

![3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2456098.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456104.png)

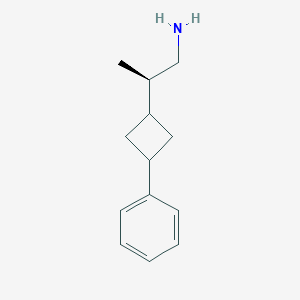

![1-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2456105.png)

![N-(3-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B2456108.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)

![N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)

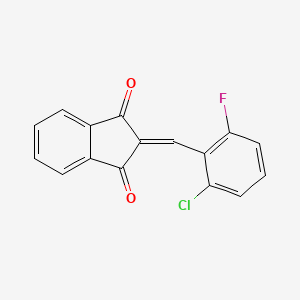

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)